molecular formula C9H6BrClN2OS B2837300 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide CAS No. 725227-19-0

4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B2837300
CAS No.: 725227-19-0
M. Wt: 305.57
InChI Key: FTWJTGIWYBGZRH-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine, chlorine, and carbohydrazide functional groups makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbohydrazide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-3-chloro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWJTGIWYBGZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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